COX-2 Inhibitory Potency: 4-Fluoro vs. 4-Chloro, 4-Bromo, and Unsubstituted Phenyl Analogs
In a systematic structure-activity relationship study of aryl-substituted analogs, the 4-fluorophenyl derivative (Compound 1c) exhibited an IC50 of 3.60 μM against COX-2, whereas the unsubstituted phenyl analog (Compound 1b) showed significantly weaker inhibition with an IC50 of 13.00 μM, representing a 3.6-fold reduction in potency [1]. Compared to the 4-chlorophenyl analog (Compound 1g, IC50 = 1.77 μM), the 4-fluoro compound is 2.0-fold less potent; compared to the 4-bromophenyl analog (Compound 1f, IC50 = 0.69 μM), it is 5.2-fold less potent [1]. This intermediate potency profile positions the 4-fluoro analog as a distinct entity for SAR exploration.
| Evidence Dimension | COX-2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.60 μM |
| Comparator Or Baseline | Phenyl (1b): 13.00 μM; 4-Chlorophenyl (1g): 1.77 μM; 4-Bromophenyl (1f): 0.69 μM |
| Quantified Difference | 3.6× more potent than phenyl; 2.0× less potent than 4-Cl; 5.2× less potent than 4-Br |
| Conditions | In vitro COX-2 enzyme inhibition assay; mean of n=3 determinations |
Why This Matters
This quantifies the precise impact of 4-fluoro substitution on target engagement, enabling researchers to select the appropriate analog for desired potency ranges in anti-inflammatory screening cascades.
- [1] Qosa H, Kaddoumi A, Elmazny A, El-Araby M, Abdel-Halim M. Discovery of novel COX-2 inhibitors with promising anti-inflammatory and analgesic activities. ACS Chem Neurosci. 2013;4(1):158-168. Table 1. View Source
